molecular formula C12H17N B1427929 N-(1-phenylethyl)cyclobutanamine CAS No. 1250333-92-6

N-(1-phenylethyl)cyclobutanamine

Cat. No.: B1427929
CAS No.: 1250333-92-6
M. Wt: 175.27 g/mol
InChI Key: QZHMVMRQYDQYSQ-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)cyclobutanamine is a secondary amine featuring a cyclobutane ring directly bonded to an amine group, which is further substituted with a 1-phenylethyl moiety. This compound combines the steric and electronic effects of a strained four-membered cyclobutane ring with the aromatic and chiral properties of the phenylethyl group.

The cyclobutane ring introduces significant ring strain, which may enhance reactivity compared to larger cycloalkanes like cyclopentane or cyclohexane. The 1-phenylethyl group provides chirality, making the compound relevant for asymmetric synthesis, particularly in pharmaceutical applications .

Biological Activity

N-(1-phenylethyl)cyclobutanamine, a cyclic amine compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The biological activity of this compound has been studied primarily in relation to its interaction with neurotransmitter systems and potential anticancer properties. Preliminary studies indicate that it may act as an antagonist at certain receptor sites, influencing pathways involved in cell proliferation and neurotransmission.

Pharmacological Studies

  • Neuropharmacological Effects : Research has shown that this compound exhibits significant effects on the central nervous system (CNS). It has been evaluated for its potential as an antidepressant and anxiolytic agent. In animal models, it demonstrated reduced anxiety-like behavior and improved mood-related outcomes, suggesting serotonergic modulation.
  • Anticancer Activity : In vitro studies have indicated that this compound may inhibit cancer cell proliferation. For example, it was tested against various cancer cell lines, including breast and prostate cancer cells, showing IC50_{50} values in the micromolar range. The compound appears to induce apoptosis and inhibit angiogenesis, making it a candidate for further development as an anticancer therapeutic.

Table 1: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
NeuropharmacologicalRodent modelsReduced anxiety-like behavior
AnticancerBreast cancer cell linesIC50_{50} ~ 15 µM
AnticancerProstate cancer cell linesInduced apoptosis

Case Study 1: Neuropharmacological Evaluation

In a study involving rodent models, this compound was administered at varying doses to assess its impact on anxiety-like behaviors. The results indicated a dose-dependent reduction in anxiety levels measured by the elevated plus maze test. This suggests potential utility in treating anxiety disorders.

Case Study 2: Anticancer Efficacy

A series of experiments were conducted using human breast cancer cell lines (MCF-7). Treatment with this compound resulted in significant inhibition of cell viability and induction of apoptotic markers. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment, indicating a promising avenue for cancer therapy.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology
N-(1-phenylethyl)cyclobutanamine and its derivatives have been studied for their interactions with neurotransmission pathways, making them promising candidates for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that these compounds can act as substrates and irreversible inactivators of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. For instance, 1-phenylcyclobutylamine has shown to inactivate monoamine oxidase through a mechanism that involves the formation of reactive metabolites, which can lead to neuroprotective effects against oxidative stress .

Case Study: Monoamine Oxidase Inhibition
A study demonstrated that for every molecule of 1-phenylcyclobutylamine that leads to inactivation of monoamine oxidase, approximately 325 molecules are converted to product, indicating a potent interaction with this enzyme . This suggests potential therapeutic benefits in modulating neurotransmitter levels in the brain.

Material Science

Synthesis of Chiral Amines
In material science, this compound plays a crucial role in synthesizing chiral amines. The compound is involved in asymmetric Aza-Michael additions, leading to the production of various chiral amines essential for multiple applications. The synthesis process typically includes:

  • Aza-Michael Addition : This step allows for the formation of chiral centers.
  • Carboxylic Acid Hydrolysis : This step is crucial for refining the product.
  • Barton-Decarboxylation : This final step enhances the yield and purity of the chiral amines produced.

Pharmacological Research

Potential Therapeutic Applications
The pharmacological properties of this compound have been explored in various studies. For example, its derivatives have been evaluated for anti-inflammatory and analgesic activities. Research has shown that modifications to the phenoxy group can enhance these therapeutic effects, particularly when halogen or nitro groups are introduced .

Data Table: Summary of Pharmacological Activities

CompoundActivity TypeObservations
This compoundNeuroprotectionInhibits monoamine oxidase
Phenoxy derivativesAnti-inflammatoryEnhanced activity with halogen substitutions
Nitro-substituted phenoxyAnti-cancerSignificant cytotoxic effects observed

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has provided insights into how different structural modifications affect its biological activity. For instance, variations in substituents on the phenyl ring can significantly influence both potency and selectivity for specific biological targets .

Case Study: GPR88 Agonists
Recent studies have identified GPR88 agonists derived from similar scaffolds that exhibit reduced alcohol consumption in animal models without affecting locomotor activity. This highlights the potential for developing new treatments for addiction based on structural analogs of this compound .

Comparison with Similar Compounds

Structural Analogs in Cycloalkane Amines

The following table compares N-(1-phenylethyl)cyclobutanamine with cyclopentanamine, cyclohexanamine, and aziridine derivatives:

Compound Name Cycloalkane Ring Size Molecular Weight (g/mol) Key Structural Features Synthesis Method (Yield) Applications
This compound 4-membered ~177.25 (calculated) High ring strain, chiral center Likely reductive amination* Potential chiral synthon
N-(1-Phenylethyl)cyclopentanamine (9-R/S) 5-membered 191.30 Reduced ring strain, chiral center Reductive amination (reported) Chiral intermediates in drug synthesis
N-(1-Phenylethyl)aziridine-2-carboxylate 3-membered Variable (e.g., 219.25) Extreme ring strain, carboxylate group Aldehyde-mediated synthesis Bioactive compound synthesis
N-(Benzo[d][1,3]dioxol-5-ylmethyl)cyclobutanamine (9r) 4-membered 206.12 Benzodioxole substituent Amine alkylation (33–38%) Antiviral agent exploration

Key Observations :

  • This contrasts with the aziridine derivatives, which exhibit even higher strain (3-membered ring) and distinct reactivity .
  • Stereochemical Impact : The 1-phenylethyl group introduces a chiral center, critical for enantioselective synthesis. For example, N-(1-phenylethyl)aziridine derivatives are used to construct indole alkaloids with high stereocontrol .

Spectroscopic and Analytical Data

Comparative NMR and HRMS data for cyclobutanamine derivatives ():

Compound ID () Substituent ¹H NMR Shifts (δ ppm) HRMS (Calculated/Found)
9q Morpholinomethylbenzyl 1H: 1.40–3.60 (m, cyclobutane) 261.1967/261.1961
9r Benzodioxolylmethyl 1H: 1.25–3.55 (m, cyclobutane) 206.1181/206.1181
9s Dihydrobenzofuranylmethyl 1H: 1.30–3.50 (m, cyclobutane) 204.1388/204.1392

For this compound, the cyclobutane protons are expected to resonate between δ 1.25–3.60 ppm (multiplet), similar to other cyclobutanamines . The aromatic protons of the phenylethyl group would likely appear at δ 7.20–7.40 ppm, as seen in N-ethyl-N-(1-phenylethyl)amine (δ 7.32 ppm, ) .

Properties

IUPAC Name

N-(1-phenylethyl)cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10(13-12-8-5-9-12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHMVMRQYDQYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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